molecular formula C16H12ClN3O2S B3034919 4-(2-Chlorophenyl)-5-(methylsulfonyl)-2-(3-pyridinyl)pyrimidine CAS No. 251307-34-3

4-(2-Chlorophenyl)-5-(methylsulfonyl)-2-(3-pyridinyl)pyrimidine

Cat. No.: B3034919
CAS No.: 251307-34-3
M. Wt: 345.8 g/mol
InChI Key: XVLNICLFVMOMES-UHFFFAOYSA-N
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Description

4-(2-Chlorophenyl)-5-(methylsulfonyl)-2-(3-pyridinyl)pyrimidine is a useful research compound. Its molecular formula is C16H12ClN3O2S and its molecular weight is 345.8 g/mol. The purity is usually 95%.
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Scientific Research Applications

Enzyme Inhibition Studies

One significant application of pyrimidine derivatives, similar in structure to 4-(2-Chlorophenyl)-5-(methylsulfonyl)-2-(3-pyridinyl)pyrimidine, is in the realm of enzyme inhibition. For instance, Baker et al. (1967) investigated various pyrimidines, including those substituted with chlorophenyl and methylsulfonyl groups, to evaluate their binding to dihydrofolic reductase. This research is vital for designing irreversible inhibitors targeting specific enzyme sites (Baker, Lourens, & Jordaan, 1967).

Synthesis and Chemical Properties

Williams et al. (1998) focused on synthesizing various pyrrolo[2,3-d]pyrimidine derivatives, which include structural elements similar to this compound. These compounds were examined for their potential as nucleoside analogs and for incorporation into DNA, indicating their utility in genetic studies and potential therapeutic applications (Williams, Loakes, & Brown, 1998).

Gilbile et al. (2017) described the modified synthesis of a compound structurally related to this compound, emphasizing the steps involved and their efficiency. This research highlights the importance of efficient synthesis methods for such compounds, which can be critical in their large-scale production for various applications (Gilbile, Bhavani, & Vyas, 2017).

Antiviral Activity

Saxena et al. (1988) explored the antiviral activity of certain pyrrolo[2,3-d]pyrimidines, closely related to the chemical structure . They examined their effects against human cytomegalovirus and herpes simplex virus, providing insights into the potential antiviral applications of such compounds (Saxena, Hagenow, Genzlinger, Turk, Drach, & Townsend, 1988).

Structural Studies and Interaction Analysis

Balasubramani et al. (2007) conducted an extensive study on the crystal structures of pyrimethamine sulfonate complexes, which share similarities in molecular structure with this compound. Their research gives critical insights into the molecular interactions and bonding patterns, which are essential for understanding the compound's behavior in biological systems (Balasubramani, Muthiah, & Lynch, 2007).

Future Directions

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Properties

IUPAC Name

4-(2-chlorophenyl)-5-methylsulfonyl-2-pyridin-3-ylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O2S/c1-23(21,22)14-10-19-16(11-5-4-8-18-9-11)20-15(14)12-6-2-3-7-13(12)17/h2-10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVLNICLFVMOMES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CN=C(N=C1C2=CC=CC=C2Cl)C3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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